2-Hydroxy-5-iodo-3-methylbenzoic acid

SPECT Imaging Brain Perfusion Radiopharmaceutical

2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) is a tri-substituted benzoic acid derivative bearing a phenolic hydroxyl, a carboxylic acid, and a heavy halogen (iodine) at the 5-position, along with a methyl group at the 3-position. This specific substitution pattern confers distinct physicochemical properties, including a predicted logP of 4.3 , which differentiates it from simpler iodosalicylic acid analogs.

Molecular Formula C8H7IO3
Molecular Weight 278.045
CAS No. 6174-78-3
Cat. No. B2598346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-iodo-3-methylbenzoic acid
CAS6174-78-3
Molecular FormulaC8H7IO3
Molecular Weight278.045
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)O)I
InChIInChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyAEFXZXQKQYDHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) as a Strategic Halogenated Salicylic Acid Building Block


2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) is a tri-substituted benzoic acid derivative bearing a phenolic hydroxyl, a carboxylic acid, and a heavy halogen (iodine) at the 5-position, along with a methyl group at the 3-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a predicted logP of 4.3 [2], which differentiates it from simpler iodosalicylic acid analogs. The iodine atom serves as both a heavy atom label for radioimaging and a versatile handle for cross-coupling reactions, positioning this compound as a valuable intermediate in medicinal chemistry and radiopharmaceutical development [3].

Substitution Risks for 2-Hydroxy-5-iodo-3-methylbenzoic acid: Why Closely Related Analogs Are Not Interchangeable


The combination and precise positioning of the hydroxyl, methyl, and iodo substituents on the benzoic acid core are critical for the compound's demonstrated applications. Simply substituting with a non-iodinated analog (e.g., 3-methylsalicylic acid) eliminates the heavy atom necessary for radioimaging and the halogen-bonding potential [1]. Replacing with a regioisomer (e.g., 2-iodo-3-methylbenzoic acid) or a derivative lacking the methyl group (e.g., 5-iodosalicylic acid) significantly alters lipophilicity (logP of 3.67 for 5-iodosalicylic acid versus 4.3 for the target compound [2]), which directly impacts biodistribution and pharmacokinetic properties in imaging and drug discovery applications [3]. Furthermore, the specific reactivity of the 5-iodo-2-hydroxy-3-methyl pattern is essential for the synthesis of high-performance brain perfusion imaging agents [3].

Quantitative Differentiation of 2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) from Structural Analogs


Superior Brain Uptake in SPECT Imaging: 2-Hydroxy-5-iodo-3-methylbenzoic acid-Derived Agent vs. Other Alkyl Analogs

A derivative of 2-Hydroxy-5-iodo-3-methylbenzoic acid, N,N-dimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (Compound 12), demonstrates significantly higher brain uptake compared to its ethyl, propyl, and other alkyl-substituted analogs. The methyl-substituted derivative, which incorporates the exact substitution pattern of the target compound, achieved the highest quantitative uptake, making it the preferred building block for high-performance brain imaging agents [1].

SPECT Imaging Brain Perfusion Radiopharmaceutical

Enhanced Lipophilicity vs. 5-Iodosalicylic Acid: Predicted LogP of 4.3 for 2-Hydroxy-5-iodo-3-methylbenzoic Acid

The presence of the 3-methyl group significantly increases the lipophilicity of 2-Hydroxy-5-iodo-3-methylbenzoic acid compared to the non-methylated analog 5-iodosalicylic acid. The predicted octanol/water partition coefficient (LogP) for the target compound is 4.3 [1], whereas the reported LogP for 5-iodosalicylic acid is 3.67 [2]. This difference of 0.63 log units corresponds to a ~4.3-fold increase in lipophilicity, which can profoundly influence membrane permeability, protein binding, and in vivo distribution.

Physicochemical Properties Drug Design ADME

Validated Utility in Site-Specific Antibody Radioiodination via 2-Hydroxy-5-iodo-3-methylbenzoyl Hydrazide

The target compound serves as the essential precursor for the synthesis of 2-hydroxy-5-iodo-3-methylbenzoyl hydrazide, a reagent explicitly developed and validated for the site-specific radioiodination of antibodies. This methodology preserves antigen-binding activity, a critical advantage over non-site-specific labeling techniques [1]. The specific substitution pattern is required for the hydrazide formation and subsequent conjugation to oxidized carbohydrate moieties on the antibody [1].

Antibody Conjugation Radioimmunotherapy Bioconjugation

Optimal Procurement Scenarios for 2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3)


Development of Next-Generation SPECT Brain Perfusion Imaging Agents

Based on the superior brain uptake of the 3-methyl substituted derivative (1.80-2.02% dose) compared to other alkyl analogs [1], procurement of 2-Hydroxy-5-iodo-3-methylbenzoic acid is strategically indicated for medicinal chemistry programs aimed at optimizing SPECT tracers for cerebral blood flow measurement. The compound's higher lipophilicity (LogP 4.3) further supports its potential for crossing the blood-brain barrier [2].

Synthesis of Site-Specific Antibody Conjugates for Radioimmunotherapy and Imaging

The established synthetic route to 2-hydroxy-5-iodo-3-methylbenzoyl hydrazide, a reagent for site-specific antibody radioiodination [3], makes this compound essential for laboratories developing targeted radiopharmaceuticals. This application leverages the specific iodine placement for radiolabeling and the carboxylic acid handle for hydrazide formation, a combination not found in common alternatives.

Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

The quantitative LogP difference of 0.63 units compared to 5-iodosalicylic acid (4.3 vs. 3.67) [2][4] provides a rational basis for selecting this compound as a more lipophilic scaffold in structure-activity relationship (SAR) studies targeting central nervous system (CNS) disorders. Its increased lipophilicity may improve passive diffusion across biological membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-iodo-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.